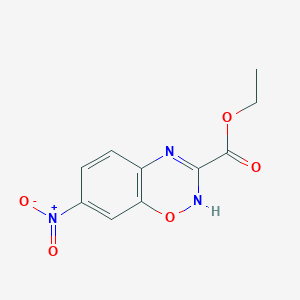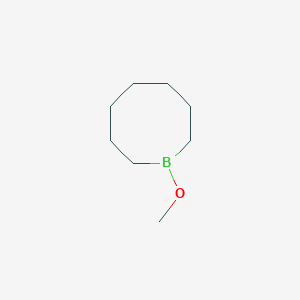
3-Methyl-1-trihexylsilyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi It is a derivative of benzene, where a methyl group and a trihexylsilyloxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-trihexylsilyloxybenzene typically involves the reaction of 3-methylphenol with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane. The general reaction can be represented as follows:
3-Methylphenol+TrihexylchlorosilanePyridinethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-trihexylsilyloxybenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The silyl ether linkage can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylphenol and hexylsilane derivatives.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methyl-1-trihexylsilyloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-trihexylsilyloxybenzene involves its interaction with various molecular targets. The silyl ether linkage can undergo hydrolysis, releasing the active phenol derivative. This compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylphenol: A simpler derivative of benzene with a methyl group and a hydroxyl group.
Trihexylsilyloxybenzene: A compound with a similar silyl ether linkage but without the methyl group.
Uniqueness
3-Methyl-1-trihexylsilyloxybenzene is unique due to the combination of a methyl group and a trihexylsilyloxy group on the benzene ring. This structural feature imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
59646-14-9 |
|---|---|
Fórmula molecular |
C25H46OSi |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
trihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C25H46OSi/c1-5-8-11-14-20-27(21-15-12-9-6-2,22-16-13-10-7-3)26-25-19-17-18-24(4)23-25/h17-19,23H,5-16,20-22H2,1-4H3 |
Clave InChI |
PCPKSCZYUYCGQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)

![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)

